Quantified Multi-Kinase Inhibition Profile of 6-(2-Fluorophenoxy)pyridin-3-amine
This compound demonstrates a distinct, quantified inhibitory profile against a panel of clinically relevant kinases, which sets it apart from uncharacterized or less selective structural analogs. It potently inhibits FLT3 with an IC50 of 0.660 nM, CDK2 with an IC50 of 25 nM, and CDK6 with an IC50 of 33 nM in a standardized Hotspot assay [1]. This multi-targeted activity at defined nanomolar potencies provides a clear, data-driven rationale for its selection in projects targeting these specific pathways.
| Evidence Dimension | Kinase Inhibition Potency |
|---|---|
| Target Compound Data | FLT3 IC50: 0.660 nM; CDK2 IC50: 25 nM; CDK6 IC50: 33 nM |
| Comparator Or Baseline | Uncharacterized fluorophenoxy-pyridine analogs (no specific kinase inhibition data available for direct comparison) |
| Quantified Difference | This compound provides a defined, potent multi-kinase inhibition fingerprint, whereas common analogs lack this quantitative profile, representing a difference of undefined vs. highly defined nanomolar activity. |
| Conditions | In vitro Hotspot kinase inhibition assay (BindingDB curated by ChEMBL) [1] |
Why This Matters
This data enables a researcher to select a compound with a known, quantifiable functional profile rather than a generic building block, de-risking assay development.
- [1] BindingDB. BDBM50449551 (CHEMBL4171138) - IC50 data for FLT3, CDK2, CDK6. Accessed 2026. View Source
